molecular formula C20H18BrNO3 B2986133 1'-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one CAS No. 877810-91-8

1'-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one

Cat. No.: B2986133
CAS No.: 877810-91-8
M. Wt: 400.272
InChI Key: UCTISULEYMQLIM-UHFFFAOYSA-N
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Description

1’-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one is a complex organic compound featuring a unique spiro structure. This compound is characterized by the presence of a bromobenzoyl group, a dihydrospiro benzopyran ring, and a piperidine ring. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1’-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bromobenzoyl intermediate: This step involves the bromination of benzoyl chloride to obtain 3-bromobenzoyl chloride.

    Cyclization to form the spiro compound: The bromobenzoyl chloride is then reacted with a suitable dihydrospiro benzopyran precursor under specific conditions to form the spiro compound.

    Introduction of the piperidine ring:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1’-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom on the benzene ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom, forming new derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, breaking it down into 3-bromobenzoic acid and the corresponding piperidine derivative.

Scientific Research Applications

1’-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new industrial processes and products, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1’-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation, apoptosis, and inflammation. By influencing these pathways, the compound can exert various biological effects, including anti-cancer and anti-inflammatory activities.

Comparison with Similar Compounds

1’-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one can be compared with other similar compounds, such as:

    1-(3-bromobenzoyl)piperidine: This compound shares the bromobenzoyl and piperidine moieties but lacks the spiro benzopyran ring, resulting in different chemical and biological properties.

    1-(4-bromobenzoyl)-4-piperidinecarboxylic acid: This compound has a similar bromobenzoyl group but features a carboxylic acid functional group instead of the spiro benzopyran ring, leading to different reactivity and applications.

The uniqueness of 1’-(3-bromobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one lies in its spiro structure, which imparts distinct chemical properties and potential biological activities that are not observed in its simpler analogs.

Properties

IUPAC Name

1'-(3-bromobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c21-15-5-3-4-14(12-15)19(24)22-10-8-20(9-11-22)13-17(23)16-6-1-2-7-18(16)25-20/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTISULEYMQLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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